Product packaging for 3-Bromo-4-fluoro-5-methylpyridine(Cat. No.:CAS No. 1211536-44-5)

3-Bromo-4-fluoro-5-methylpyridine

Cat. No.: B2801183
CAS No.: 1211536-44-5
M. Wt: 190.015
InChI Key: BLVMAMKIOZSIGB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.015. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFN B2801183 3-Bromo-4-fluoro-5-methylpyridine CAS No. 1211536-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMAMKIOZSIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-44-5
Record name 3-bromo-4-fluoro-5-methylpyridine
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Synthetic Strategies and Methodologies for 3 Bromo 4 Fluoro 5 Methylpyridine

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling methods due to its mild conditions and tolerance of various functional groups. libretexts.orgtcichemicals.compatsnap.com It is highly probable that 3-Bromo-4-fluoro-5-methylpyridine would undergo Suzuki-Miyaura coupling at the C-Br bond. However, specific protocols, including catalyst systems, bases, and yields for this particular substrate, are not reported in the available literature.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi, Stille)

Other important cross-coupling reactions include the Heck (coupling with an alkene), Sonogashira (coupling with a terminal alkyne), Negishi (using an organozinc reagent), and Stille (using an organotin reagent) reactions. nih.govthalesnano.com Each offers unique advantages in synthesis. While the C-Br bond of this compound is a suitable handle for these transformations, no published examples of its use in these specific reactions were found.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 5 Methylpyridine

Cross-Coupling Reactions Involving 3-Bromo-4-fluoro-5-methylpyridine

Ligand Effects on Coupling Efficiency and Selectivity

The bromine atom at the 3-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

While specific studies detailing an exhaustive ligand screen for this compound are not prevalent, the principles of ligand choice for halopyridines are well-established. For electron-deficient pyridine (B92270) rings, electron-rich and sterically bulky phosphine (B1218219) ligands are often required to promote the oxidative addition step and stabilize the catalytic species.

The steric hindrance provided by the methyl group at the 5-position and the fluorine at the 4-position can influence the accessibility of the C3-Br bond to the catalytic complex. synquestlabs.com Therefore, the bite angle and bulk of the ligand must be carefully chosen to optimize the reaction yield. In similar contexts involving substituted benzylamines, the use of specific 2-hydroxypyridine-based ligands has been shown to be optimal for electron-deficient substrates. semanticscholar.org

Below is a table summarizing common ligand types used in cross-coupling reactions of halopyridines and their general effects on reaction outcomes.

Ligand TypeExamplesGeneral Effects on Coupling Reactions
Monodentate Phosphines Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃)Simple, widely used. Bulky variants promote reductive elimination and can stabilize monoligated Pd(0) species.
Bidentate Phosphines Xantphos, DPEPhos, BINAPOffer increased stability to the catalyst. The bite angle significantly impacts reactivity and selectivity. Xantphos is often effective for amination and etherification reactions.
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky biaryl phosphines designed for challenging cross-coupling reactions, including those with sterically hindered or electron-poor aryl halides.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPrStrong σ-donors that form very stable complexes with palladium, often leading to high catalytic activity and stability at elevated temperatures.

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for several characteristic reactions. nih.gov

Protonation and Salt Formation : As a weak base, the pyridine nitrogen can be protonated by strong acids to form pyridinium (B92312) salts. This modification can alter the solubility of the molecule and the electron density of the ring, making it more susceptible to nucleophilic attack.

N-Alkylation and N-Acylation : The nitrogen can act as a nucleophile, reacting with alkyl halides or acyl halides to form quaternary pyridinium salts. The formation of these salts enhances the electrophilicity of the pyridine ring. semanticscholar.org

N-Oxidation : Reaction with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to an N-oxide. Pyridine N-oxides are versatile intermediates; the N-oxide group can activate the ring for nucleophilic substitution, often at the 2- and 4-positions, and can also be subsequently removed by reduction.

These reactions are fundamental to pyridine chemistry and are expected to proceed with this compound, providing pathways to further functionalization.

Reactions at the Methyl Group

The methyl group at the 5-position is not merely a passive substituent; it is a functional handle that can be elaborated into other groups. semanticscholar.org While often less reactive than benzylic methyl groups, the methyl group on a pyridine ring can undergo various transformations.

A notable pathway involves its conversion into a hydroxymethyl or an activated ester group to facilitate nucleophilic substitution. For the related compound (5-Bromo-4-methyl-pyridin-3-yl)-methanol, a two-step sequence is employed to introduce a side chain. google.com First, the methanol (B129727) is prepared, and then it is activated for substitution. This principle can be applied to the methyl group of this compound, which would first be halogenated or oxidized to the alcohol. A subsequent activation step, for example, by conversion to a mesylate, allows for displacement by nucleophiles. google.com

The following table outlines a representative reaction sequence for the functionalization of a pyridine-bound methyl group, based on methodologies applied to similar structures. google.com

StepReactantReagentsProductPurpose
1This compound1. NBS, AIBN2. H₂O, Base(3-Bromo-4-fluoro-5-methylpyridin-5-yl)methanolIntroduction of a hydroxyl group via radical bromination and subsequent hydrolysis.
2(3-Bromo-4-fluoro-5-methylpyridin-5-yl)methanolMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)Methanesulfonic acid (3-bromo-4-fluoro-5-methylpyridin-5-yl)methyl esterActivation of the hydroxyl group for nucleophilic substitution.
3Methanesulfonic acid (3-bromo-4-fluoro-5-methylpyridin-5-yl)methyl esterEthylamine (B1201723) (EtNH₂)(3-Bromo-4-fluoro-5-methylpyridin-5-ylmethyl)-ethyl-amineIntroduction of an ethylamine side chain via nucleophilic displacement.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the pyridine ring and its substituents.

Oxidation: The most common oxidation reaction for methylpyridines involves the conversion of the methyl group into a carboxylic acid. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com For this compound, this would yield 3-bromo-4-fluoro-pyridine-5-carboxylic acid, a valuable building block for amides and esters. The pyridine ring itself is relatively resistant to oxidation due to its electron-deficient nature, but under harsh conditions, ring degradation can occur. As mentioned previously, N-oxidation at the nitrogen atom is also a key oxidative transformation.

Reduction: Reduction reactions can target either the pyridine ring or the carbon-bromine bond.

Ring Reduction : The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. This transformation dramatically changes the geometry and basicity of the molecule. However, the presence of a bromine substituent can lead to competitive hydrodebromination.

Dehalogenation : The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst and a base, or using metal hydrides. This reaction would yield 4-fluoro-5-methylpyridine. Selective reduction of the C-Br bond without affecting the pyridine ring is a common strategy in late-stage functionalization.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Fluoro 5 Methylpyridine

Electronic Structure and Molecular Geometry Elucidation

The arrangement of atoms and the distribution of electrons in a molecule are fundamental to its chemical nature. Computational methods offer a powerful means to determine these characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometry and electronic properties of molecules. For a molecule like 3-Bromo-4-fluoro-5-methylpyridine, calculations would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p).

The geometry of the pyridine (B92270) ring is influenced by its substituents. The electron-withdrawing effects of the bromine and fluorine atoms are expected to cause a slight contraction of the ring and a shortening of the adjacent C-C and C-N bonds compared to unsubstituted pyridine. Conversely, the electron-donating methyl group may lead to a slight elongation of the C5-C4 and C5-C6 bonds. The planarity of the pyridine ring is expected to be largely maintained.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Estimated based on DFT studies of analogous compounds)

ParameterPredicted Value
C2-C3 Bond Length (Å)~1.38
C3-C4 Bond Length (Å)~1.39
C4-C5 Bond Length (Å)~1.40
C5-C6 Bond Length (Å)~1.39
C6-N1 Bond Length (Å)~1.34
N1-C2 Bond Length (Å)~1.34
C3-Br Bond Length (Å)~1.90
C4-F Bond Length (Å)~1.35
C5-CH3 Bond Length (Å)~1.51
C2-N1-C6 Bond Angle (°)~117
N1-C2-C3 Bond Angle (°)~123
C2-C3-C4 Bond Angle (°)~119
C3-C4-C5 Bond Angle (°)~118
C4-C5-C6 Bond Angle (°)~120
C5-C6-N1 Bond Angle (°)~123

Disclaimer: The values in this table are estimations based on trends observed in published DFT studies on other substituted pyridines and are not the result of direct calculation on this compound.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is a popular choice, other computational methods can also be employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational cost. These methods could be used to refine the geometric and electronic parameters obtained from DFT.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, though less accurate, alternative for preliminary calculations or for studying very large systems.

Reactivity Prediction through Molecular Orbital Analysis

The reactivity of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (HOMO-LUMO) Energies and Maps

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Estimated based on trends in analogous compounds)

ParameterPredicted Energy (eV)
HOMO Energy~ -9.0
LUMO Energy~ -1.5
HOMO-LUMO Gap~ 7.5

Disclaimer: These energy values are estimations and serve as a qualitative guide to the molecule's reactivity. Actual values would require specific DFT calculations.

The visual representation of HOMO and LUMO maps would show the spatial distribution of these orbitals, highlighting the regions of high electron density that are susceptible to electrophilic or nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are a component of conceptual DFT that help in identifying the most reactive sites in a molecule. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) points to the sites most likely to be attacked by an electrophile.

In this compound, the nitrogen atom is expected to be a primary site for electrophilic attack due to its lone pair of electrons. The carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing halogens, are predicted to be susceptible to nucleophilic attack. The precise reactivity of each atom would be quantified by their respective Fukui indices.

Table 3: Predicted Fukui Function Indices for Selected Atoms in this compound (Qualitative Predictions)

AtomPredicted Susceptibility to Nucleophilic Attack (f+)Predicted Susceptibility to Electrophilic Attack (f-)
N1LowHigh
C2HighLow
C3ModerateModerate
C4HighLow
C5LowModerate
C6ModerateLow

Disclaimer: The predictions in this table are qualitative and based on the expected electronic effects of the substituents. Quantitative Fukui function analysis is required for precise determination.

Charge Distribution and Bonding Analysis

The distribution of electron density within this compound is highly polarized due to the presence of atoms with significantly different electronegativities. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Table 4: Predicted Partial Atomic Charges for Selected Atoms in this compound (Based on General Trends)

AtomPredicted Partial Charge (arbitrary units)
N1Negative
C3Positive
C4Positive
C5Slightly Negative
FHighly Negative
BrNegative
C (in CH3)Slightly Negative
H (in CH3)Slightly Positive

Disclaimer: The charges are qualitative predictions. The magnitude of the charges requires specific computational analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive, localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides insights into atomic charges, hybridization, and the stabilizing effects of electron delocalization. uni-muenchen.de

For this compound, NBO analysis would be expected to reveal a significant polarization of the pyridine ring due to the presence of the electronegative bromine and fluorine atoms. The nitrogen atom would exhibit a negative natural charge, making it a primary site for protonation. The carbon atoms bonded to the halogens (C3 and C4) would carry positive charges, indicating their electrophilic nature.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugative effects, where electron density is shared between filled (donor) and empty (acceptor) orbitals, leading to molecular stabilization. In this compound, significant interactions would be predicted between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals (σ* and π) of the pyridine ring. For instance, the delocalization of a nitrogen lone pair (LP(N)) into the π orbitals of the C2-C3 and C5-C6 bonds would contribute to the aromatic stability of the ring. Similarly, interactions between the lone pairs of the fluorine and bromine atoms and adjacent σ* orbitals would influence bond polarities and lengths.

Table 1: Predicted Natural Bond Orbital (NBO) Analysis for this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP (1) Nπ(C2-C3)> 5.0Lone Pair -> Antibonding π
LP (1) Nπ(C5-C6)> 5.0Lone Pair -> Antibonding π
LP (3) Fσ(C3-C4)~ 2.0Lone Pair -> Antibonding σ
LP (3) Brσ(C2-C3)~ 1.5Lone Pair -> Antibonding σ
π (C5-C6)π*(C2-C3)~ 20.0π -> Antibonding π

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These values are hypothetical and based on trends observed in similar substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom, a characteristic feature of pyridines. mdpi.com This confirms the nitrogen lone pair as the primary site for interactions with electrophiles and for hydrogen bonding. The presence of the electron-withdrawing fluorine and bromine atoms would lead to a significant region of positive electrostatic potential on the pyridine ring, particularly around the C3 and C4 positions. The methyl group at C5, being weakly electron-donating, would slightly increase the electron density in its vicinity compared to an unsubstituted position. The hydrogen atoms of the methyl group and on the ring would exhibit moderately positive potentials. Such a map provides a clear rationale for the regioselectivity of various chemical reactions. semanticscholar.org

Vibrational Spectroscopy Simulation and Interpretation

Theoretical calculations can simulate the infrared (IR) and Raman spectra of molecules, providing valuable information for the interpretation of experimental spectroscopic data.

Theoretical FT-IR and FT-Raman Spectra

The simulation of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra using methods like Density Functional Theory (DFT) allows for the prediction of vibrational frequencies and intensities. jocpr.com These theoretical spectra can aid in the assignment of complex experimental spectra. jocpr.com

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the pyridine ring, as well as vibrations associated with the bromo, fluoro, and methyl substituents. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively. researchgate.net The C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are anticipated at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. The in-plane and out-of-plane bending vibrations of the ring and its substituents would populate the fingerprint region of the spectrum (< 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)3050 - 3150
C-H Stretch (Methyl)2900 - 3000
C=C/C=N Stretch (Ring)1400 - 1600
C-F Stretch1100 - 1250
C-Br Stretch500 - 650
Ring Breathing950 - 1050

Note: These are predicted frequency ranges and the actual values may vary. The intensities of FT-IR and FT-Raman bands for a given vibration can differ significantly due to their different selection rules.

NMR Chemical Shift Prediction and Conformational Effects

Computational methods, particularly those employing Gauge-Independent Atomic Orbitals (GIAO), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. jocpr.com These predictions are highly sensitive to the electronic environment of each nucleus.

For this compound, the predicted ¹H NMR spectrum would show two signals for the aromatic protons and a singlet for the methyl protons. The chemical shifts of the ring protons would be influenced by the combined electronic effects of the substituents. The proton at C2 would likely be the most downfield shifted due to the deshielding effects of the adjacent nitrogen and bromine atoms. The proton at C6 would also be downfield, influenced by the nitrogen atom. The methyl protons at C5 would appear as a singlet in the typical alkyl-aromatic region.

The ¹³C NMR spectrum would display six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly bonded to the electronegative nitrogen, fluorine, and bromine atoms (C2, C3, C4, and C6) would exhibit the largest downfield shifts. The C-F and C-Br couplings would also be observable in the ¹³C NMR spectrum. The chemical shift of the methyl carbon would be in the expected upfield region for an alkyl group attached to an aromatic ring. Conformational effects are not expected to be significant for this relatively rigid molecule.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a fundamental tool for investigating the mechanisms of chemical reactions. By locating and characterizing transition state structures on the potential energy surface, it is possible to determine reaction pathways and calculate activation energies. ugent.be

For this compound, a key reaction type to consider is nucleophilic aromatic substitution (SNA_r). The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by nucleophiles. Computational studies could be employed to investigate the mechanism of, for example, the substitution of the bromine or fluorine atom by a nucleophile.

The reaction could proceed through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. harvard.edu Transition state calculations would help to distinguish between these possibilities. The calculated activation barriers for substitution at different positions would provide insights into the regioselectivity of the reaction. For instance, it could be determined whether the bromine at C3 or the fluorine at C4 is the more likely leaving group under specific reaction conditions. The role of the solvent in stabilizing the transition state or any intermediates can also be modeled computationally. ugent.be

Applications of 3 Bromo 4 Fluoro 5 Methylpyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The strategic placement of three different substituents on the pyridine (B92270) core makes 3-bromo-4-fluoro-5-methylpyridine a versatile building block in organic synthesis. The presence of both a bromo and a fluoro group allows for selective and sequential reactions, a key advantage in the construction of highly substituted molecules.

Precursor for Diverse Pyridine Derivatives

The bromine atom in this compound is particularly amenable to a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling enable the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine ring. mdpi.com This method has been successfully employed to synthesize a range of novel pyridine derivatives. mdpi.com The reactivity of the bromine atom facilitates the formation of new carbon-carbon bonds, a fundamental transformation in the elaboration of molecular complexity.

Furthermore, the fluorine atom, while generally less reactive than bromine in nucleophilic aromatic substitution reactions, can be displaced under specific conditions, offering another avenue for diversification. This differential reactivity between the two halogen atoms allows for a stepwise functionalization of the pyridine ring, providing chemists with precise control over the final structure of the product.

Construction of Complex Heterocyclic Systems

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. Fused-ring structures, which are common motifs in pharmaceuticals and other biologically active compounds, can be accessed through reactions that involve the substituents on the pyridine ring. For example, the bromine and methyl groups can participate in cyclization reactions to form new rings fused to the pyridine core.

The ability to selectively functionalize the different positions of the pyridine ring is crucial for building these intricate architectures. Chemists can leverage the inherent reactivity of the bromo and fluoro groups to introduce functionalities that can then be used to construct additional rings, leading to the formation of polycyclic aromatic and heteroaromatic systems.

Strategic Application in Medicinal Chemistry and Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. smolecule.com The incorporation of fluorine and other halogens into drug candidates is a well-established strategy to enhance their pharmacological properties. nih.gov Consequently, this compound has emerged as a valuable intermediate in the design and synthesis of new therapeutic agents.

Scaffolds for Novel Therapeutic Agent Development

The unique electronic and steric properties imparted by the bromo, fluoro, and methyl groups make this compound an attractive scaffold for the development of novel drugs. smolecule.com The fluorine atom, in particular, can improve metabolic stability, binding affinity, and bioavailability of a drug molecule. innospk.com The bromine atom serves as a handle for further chemical modifications, allowing for the exploration of a wider chemical space in the search for new lead compounds. innospk.com

The pyridine ring itself can interact with biological targets through various non-covalent interactions, and the substituents on the ring can be fine-tuned to optimize these interactions. For example, pyridine derivatives are known to act as scaffolds in medicinal chemistry, and the specific substitution pattern of this compound could lead to unique biological activities. innospk.com

Intermediate in the Synthesis of Biologically Active Molecules

This compound and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active molecules. The ability to perform selective chemical transformations on this scaffold allows for the efficient construction of complex target molecules.

For instance, related dihalogenated aniline (B41778) building blocks, such as 5-bromo-4-fluoro-2-methylaniline, are key ingredients in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors. ossila.com This highlights the utility of such fluorinated and brominated building blocks in accessing medicinally relevant compounds. The strategic placement of the functional groups on this compound makes it a valuable precursor for similar synthetic endeavors targeting a range of biological targets.

Utility in Agrochemical Research and Development

The pyridine ring is a common structural motif in many commercially successful pesticides. agropages.com The introduction of fluorine atoms into agrochemicals can enhance their efficacy, metabolic stability, and selectivity. nih.govsemanticscholar.org Therefore, fluorinated pyridine derivatives like this compound are valuable building blocks in the discovery and development of new crop protection agents.

Pyridine-containing pesticides are often highly efficient and exhibit low toxicity, aligning with the modern requirements for environmentally compatible agrochemicals. agropages.com The development of the fourth generation of pesticides has seen a significant rise in the use of pyridine-based compounds. agropages.com Methylpyridine derivatives, in particular, are widely used in the agrochemical industry. agropages.com

Lack of Publicly Available Data on the Applications of this compound

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the specific applications of the chemical compound This compound . While the compound is commercially available, indicating its potential use in research and development, detailed research findings on its role in advanced organic synthesis, particularly in the development of crop protection agents and functional materials, are not present in the accessible domain.

It is important to note that while many related isomers of this compound, such as 3-bromo-2-fluoro-5-methylpyridine (B98770) and 5-bromo-2-fluoro-6-picoline, have documented applications in agrochemicals and materials science, this information cannot be attributed to this compound without specific scientific evidence. The precise substitution pattern of the bromine, fluorine, and methyl groups on the pyridine ring is critical to the compound's chemical reactivity and biological activity, making direct comparisons with its isomers speculative.

Therefore, due to the absence of specific and verifiable information in the public domain, it is not possible to provide a detailed and scientifically accurate article on the applications of this compound as requested.

Q & A

Basic: What are the most reliable synthetic routes for 3-Bromo-4-fluoro-5-methylpyridine?

Methodological Answer:
Synthesis typically involves halogenation and fluorination of pyridine precursors. A validated approach includes:

  • Stepwise Functionalization : Start with 5-methylpyridine derivatives. Introduce bromine via electrophilic substitution (e.g., NBS in presence of Lewis acids) at position 3. Fluorination at position 4 can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled conditions .
  • Cross-Coupling : For advanced intermediates, Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes can introduce substituents while preserving the bromo and fluoro groups .
  • Key Considerations : Monitor reaction temperatures (<0°C for fluorination to avoid side reactions) and use anhydrous solvents to enhance yield .

Basic: How can researchers confirm the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., methyl group at C5, fluorine at C4). 19F^{19}\text{F} NMR confirms fluorination .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected: ~189.02 g/mol) .
  • Chromatography : HPLC with UV detection (λ ~260 nm for pyridines) to assess purity (>95% for most studies) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves positional ambiguities in substituents (e.g., distinguishing 4-fluoro vs. 5-fluoro isomers) .

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Effects :
    • The bromo group at C3 acts as a directing group, facilitating electrophilic substitution at C2 or C4. However, the adjacent fluoro group (C4) reduces electron density, slowing down further halogenation .
    • Methyl group at C5 : Enhances steric hindrance, favoring reactions at less hindered positions (e.g., C2 in Suzuki coupling) .
  • Case Study : In Pd-catalyzed couplings, the this compound scaffold shows lower reactivity compared to non-fluorinated analogs due to electron-withdrawing fluorine. Optimize using Pd(OAc)2_2/XPhos catalysts in DMF at 80°C .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Fluorine’s electronegativity lowers HOMO energy, reducing susceptibility to oxidation .
    • Simulate IR and NMR spectra for comparison with experimental data, resolving structural ambiguities (e.g., distinguishing regioisomers) .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes like CYP1B1) by modeling binding affinities. Fluorine’s small size and high electronegativity enhance hydrophobic interactions in active sites .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Case Example : Conflicting inhibition data for pyridine derivatives in CYP1B1 studies:
    • Root Cause : Substituent positional isomerism (e.g., 4-fluoro vs. 5-fluoro) drastically alters binding. Validate regioisomer purity via XRD or 19F^{19}\text{F} NMR .
    • Mitigation : Standardize assay conditions (e.g., EROD assay pH, incubation time) and use positive controls (e.g., α-naphthoflavone for CYP1B1) .
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

Advanced: What strategies improve metabolic stability in biological applications?

Methodological Answer:

  • Structural Optimization :
    • Fluorine : Enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Replace hydrogen with fluorine at vulnerable positions .
    • Methyl Group : Increases lipophilicity (logP ~2.1), improving membrane permeability. Confirm via Caco-2 cell assays .
  • In Vivo Testing : Administer compound in rodent models and monitor plasma concentration via LC-MS/MS. For this compound, expect t1/2_{1/2} >4 hours due to fluorine’s stabilizing effect .

Advanced: How to resolve solubility challenges in aqueous assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions. For in vitro studies, dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis of methyl) at C5, but monitor for altered bioactivity .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance aqueous dispersion without chemical modification .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Shelf life >2 years under inert gas (N2_2) .
  • Waste Disposal : Neutralize brominated byproducts with NaHCO3_3 before disposal. Follow EPA guidelines for halogenated waste .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis to avoid dermal/ocular exposure .

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